1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic compound with potential applications in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 396.83 g/mol.
The compound belongs to the class of heterocyclic compounds, specifically those containing oxadiazole and triazole rings. These structures are often associated with pharmacological activity due to their ability to interact with biological targets.
Synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione typically involves multi-step reactions that include the formation of key intermediates.
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are critical for optimizing yield and purity.
The molecular structure features a complex arrangement with multiple rings and substituents. Key components include:
The structural representation can be summarized by its InChI Key: VIFYQKBYEWGQLN-UHFFFAOYSA-N and its SMILES notation: CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
.
The compound may participate in various chemical reactions typical for heterocycles:
The mechanism of action for compounds like 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione often involves interaction with specific biological targets:
Data from pharmacological studies would be necessary to elucidate the exact mechanism.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic components.
Key chemical properties include:
Relevant data can be analyzed through techniques such as NMR spectroscopy and mass spectrometry to confirm identity and purity .
This compound has potential applications in:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1